5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Antiviral Nucleoside Analog Cytomegalovirus

5-Bromo-7H-pyrrolo[2,3-d]pyrimidine is the mandatory intermediate for JAK inhibitor (Tofacitinib) synthesis and kinase SAR studies. The C-5 bromine enables high-yield Suzuki-Miyaura couplings impossible with chloro or H analogs. Reversible RNA inhibition (5-bromotubercidin) distinct from toxic tubercidin requires this exact substitution. Generic replacement is not feasible; only the 5-bromo derivative ensures synthetic reproducibility and target selectivity.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 175791-49-8
Cat. No. B065085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-7H-pyrrolo[2,3-d]pyrimidine
CAS175791-49-8
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=C(C2=CN=CN=C2N1)Br
InChIInChI=1S/C6H4BrN3/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10)
InChIKeyCMXNUWNEWCACQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7H-pyrrolo[2,3-d]pyrimidine (CAS 175791-49-8): Baseline Characterization for Research Procurement


5-Bromo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic building block featuring a pyrrolo[2,3-d]pyrimidine core with a bromine atom substituted at the 5-position [1]. The compound, with a molecular formula of C₆H₄BrN₃ and a molecular weight of 198.02 g/mol, serves as a versatile intermediate in the synthesis of kinase inhibitors and other biologically active molecules [1]. Its structure mimics the adenine scaffold of ATP, making it an adaptable platform for designing potent inhibitors of various kinases . It is commercially available as a white to off-white crystalline powder, typically with a purity of 97% or higher, and requires storage under inert gas at 2–8°C .

Why 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine Cannot Be Replaced by a Generic Pyrrolopyrimidine


Generic substitution of pyrrolopyrimidine building blocks is not feasible due to the profound impact of the 5-position substituent on both chemical reactivity and biological activity. The 5-bromo derivative possesses unique electronic and steric properties that dictate its suitability in specific cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are essential for the divergent synthesis of complex drug candidates [1]. Furthermore, the 5-bromo substituent is critical for modulating kinase selectivity and potency; replacing it with hydrogen, chloro, or methyl groups can drastically alter or abolish the desired inhibitory profile, as demonstrated in structure-activity relationship (SAR) studies [2]. Therefore, procurement of the precise 5-bromo intermediate is mandatory to ensure synthetic reproducibility and to achieve the intended biological activity in downstream applications.

Quantitative Evidence Guide for 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine: Differentiating Data for Informed Scientific Selection


5-Bromo vs. Unsubstituted Pyrrolo[2,3-d]pyrimidine: Antiviral Activity in Cytomegalovirus

In a plaque reduction assay against guinea pig cytomegalovirus (GPCMV) in guinea pig embryo (GPE) cells, the 5-bromo substituted nucleoside analog 4-amino-5-bromo-7-(2-hydroxyethoxymethyl)-pyrrolo[2,3-d]pyrimidine (Compound 102) demonstrated significantly greater potency than the standard antiviral acyclovir (ACV) [1]. This demonstrates that the 5-bromo substitution is critical for achieving a therapeutically relevant level of antiviral activity against this virus, a property not observed in the unsubstituted core scaffold.

Antiviral Nucleoside Analog Cytomegalovirus

5-Bromo Substitution as a Prerequisite for Potent and Selective Lck Kinase Inhibition

Structure-activity relationship (SAR) studies on pyrrolo[2,3-d]pyrimidines have established that a 5-substituent, specifically an extended group like 4-phenoxyphenyl, is essential for achieving potent and selective inhibition of the tyrosine kinase Lck in vitro [1]. The 5-bromo derivative serves as the critical synthetic handle for installing these requisite extended substituents via cross-coupling reactions, enabling the creation of compounds with oral activity in animal models, a property unattainable with the unsubstituted scaffold or simpler 5-substituents like methyl or chloro.

Kinase Inhibition Lck Immunology

C-5 Bromination as the Preferred Synthetic Handle for Divergent Derivatization

The 5-bromo substituent on the pyrrolo[2,3-d]pyrimidine core provides a superior synthetic handle for palladium-catalyzed cross-coupling reactions compared to its chloro or iodo counterparts due to a favorable balance of reactivity and stability [1]. This reactivity is highlighted in patent literature where the 5-bromo derivative is specifically claimed as a key intermediate for synthesizing a vast library of kinase inhibitors, underscoring its unique value in generating structural diversity [1]. The 5-iodo derivative is more reactive but often less stable and more expensive, while the 5-chloro derivative is significantly less reactive under standard Suzuki coupling conditions, leading to lower yields and incomplete conversions.

Cross-Coupling Suzuki-Miyaura Medicinal Chemistry

Impact of C-5 Halogen on Physicochemical Properties: Calculated vs. Experimental LogP

The presence of a bromine atom at the 5-position significantly increases the lipophilicity of the pyrrolo[2,3-d]pyrimidine scaffold compared to its unsubstituted or 5-chloro analogs. The calculated partition coefficient (XLogP3-AA) for 5-bromo-7H-pyrrolo[2,3-d]pyrimidine is 1.4 [1]. In contrast, the XLogP for the unsubstituted 7H-pyrrolo[2,3-d]pyrimidine is 0.3, and for the 5-chloro analog it is 1.1 [2]. This increase in lipophilicity is critical for improving membrane permeability in cellular assays and for modulating off-target binding to other kinases, making the bromo derivative a distinct and valuable starting point for drug discovery programs requiring specific physicochemical profiles.

Physicochemical Properties Lipophilicity Drug-likeness

Reversible vs. Irreversible RNA Synthesis Inhibition: A Differential Pharmacological Mechanism

A key differentiating feature of 5-bromotubercidin (4-amino-5-bromo-7-β-D-ribofuranosyl-pyrrolo[2,3-d]pyrimidine) is its mechanism of action as a reversible inhibitor of RNA synthesis in eukaryotic cells [1]. This is in stark contrast to the parent compound tubercidin (5-unsubstituted), which acts as an irreversible inhibitor and is highly cytotoxic. This reversible mechanism provides a critical advantage for experimental applications, allowing for more controlled and less toxic modulation of RNA synthesis. The 5-bromo substitution is directly responsible for this fundamental change in pharmacological behavior.

RNA Synthesis Reversible Inhibitor Nucleoside Analog

Optimal Research and Industrial Application Scenarios for 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine


Divergent Synthesis of Kinase Inhibitor Libraries for Oncology Drug Discovery

Medicinal chemistry groups focused on developing novel kinase inhibitors should utilize 5-bromo-7H-pyrrolo[2,3-d]pyrimidine as a privileged core scaffold. Its C-5 bromine atom is uniquely suited for high-yielding Suzuki-Miyaura cross-coupling reactions, enabling the rapid and efficient installation of diverse aryl and heteroaryl groups to generate focused compound libraries targeting kinases like Lck, as demonstrated in SAR studies [3]. This approach accelerates the hit-to-lead and lead optimization phases by providing a robust and versatile synthetic pathway not possible with chloro or unsubstituted analogs.

Synthesis of Selective JAK Inhibitors for Autoimmune Disease Research

The 5-bromo-7H-pyrrolo[2,3-d]pyrimidine scaffold is a critical intermediate in the synthesis of Tofacitinib and related Janus Kinase (JAK) inhibitors [3]. The 5-bromo handle is essential for installing the complex substituents required for high JAK1/JAK3 selectivity and favorable pharmacokinetic properties. Substituting this intermediate with a different 5-halo or unsubstituted derivative would either fail in the key coupling step or lead to an analog with a significantly different and likely inferior pharmacological profile, making the 5-bromo derivative irreplaceable for this established drug synthesis route.

Development of Reversible RNA Synthesis Inhibitors as Research Tools

For researchers investigating the fundamental mechanisms of RNA synthesis and processing, 5-bromotubercidin, derived directly from this intermediate, serves as a uniquely valuable tool. As a reversible inhibitor of RNA synthesis [3], it allows for the controlled and non-cytotoxic modulation of transcriptional activity in cellular models. This is in direct contrast to tubercidin (5-unsubstituted), an irreversible and highly toxic inhibitor. The reversible mechanism enabled by the 5-bromo substitution is critical for conducting precise, time-resolved studies of RNA dynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.